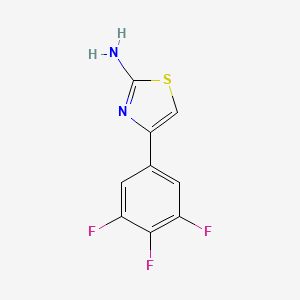
4-Methyl-1H-1,2,3-triazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1H-1,2,3-triazole hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3-triazole, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency, regioselectivity, and mild reaction conditions. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring. The reaction can be carried out under ambient temperature, thermal heating, or microwave irradiation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for the efficient production of the compound with high yields and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, has been shown to be effective in facilitating the reaction under continuous flow conditions .
化学反应分析
Types of Reactions
4-Methyl-1H-1,2,3-triazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
科学研究应用
4-Methyl-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
作用机制
The mechanism of action of 4-Methyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
相似化合物的比较
4-Methyl-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different reactivity and applications.
1,2,3-Triazole: The parent compound of this compound, which shares many of its chemical properties but lacks the methyl group.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have additional fused ring systems, which confer different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C3H6ClN3 |
|---|---|
分子量 |
119.55 g/mol |
IUPAC 名称 |
4-methyl-2H-triazole;hydrochloride |
InChI |
InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |
InChI 键 |
WECPRONIQGRXCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNN=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
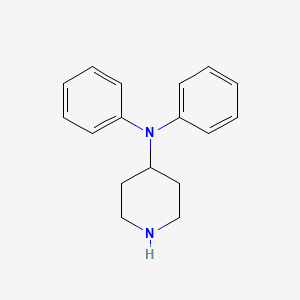
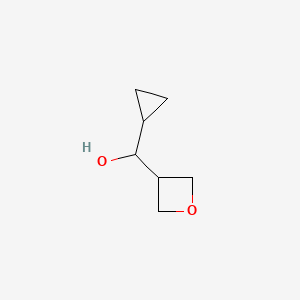
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)



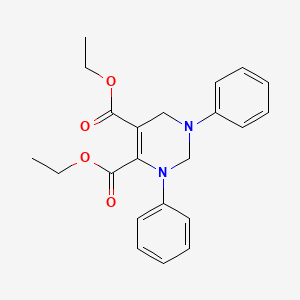
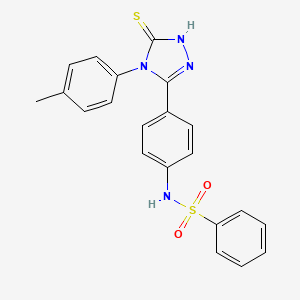
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
